molecular formula C11H11BrN2 B1394147 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine CAS No. 1196037-58-7

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine

Cat. No. B1394147
M. Wt: 251.12 g/mol
InChI Key: SVCGBQRFXMHIPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Br-THCPI and its derivatives involves the use of anilines and 3-chlorocyclopentaene. This leads to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives display unique NMR spectrum characteristics.


Molecular Structure Analysis

The molecular structure of 7-Br-THCPI is composed of a cyclopenta[b]indol-2-amine core with a bromine substituent attached to the nitrogen atom. The molecular weight is 236.11 .


Chemical Reactions Analysis

The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound.


Physical And Chemical Properties Analysis

7-Br-THCPI is a solid compound . Its molecular weight is 236.11 , and its SMILES string is BrC1=CC=C2C(C(CCC3)=C3N2)=C1 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine and its derivatives are utilized in the synthesis of various chemical compounds. The chemical derivatives have been synthesized from anilines and 3-chlorocyclopentaene, leading to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives displayed unique NMR spectrum characteristics, with N-acetyl-7-nitro-1,3a,4,8b-tetrahydrocyclopenta[b]indoles showing no signal doubling typical of other 7-substituted derivatives, indicating their chemical uniqueness and potential for further applications in research and industry (Skladchikov, Fatykhov, & Gataullin, 2014).

Chemical Reaction Pathways and Mechanisms

The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound. This process is significant in organic synthesis for the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation. Such insights are invaluable in the field of organic chemistry, offering pathways to synthesize a broad range of complex molecules (Strada, Fredditori, Zanoni, & Protti, 2019).

Advanced Organic Synthesis

The compound has been instrumental in advancing organic synthesis techniques. For instance, a novel Fischer pseudo-benzylic decarboxylation approach was developed to access the 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl system. This approach demonstrated that substituents at the 3- and 7-positions can serve as synthetic handles for further functionalization, showcasing the compound's versatility in organic synthesis and its potential as a building block for more complex chemical structures (Montalban et al., 2015).

Complex Molecular Structure Formation

The compound is also a key player in the formation of complex molecular structures. For instance, regioselective C(sp2)-H dual functionalization of indoles has been developed to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. Such advancements highlight the compound's role in facilitating complex molecular transformations and its potential in synthesizing novel molecules with specific functional groups (Moriyama, Ishida, & Togo, 2015).

Safety And Hazards

When handling 7-Br-THCPI, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGBQRFXMHIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676455
Record name 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine

CAS RN

1196037-58-7
Record name 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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